molecular formula C17H14FN3O B2908967 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 876712-94-6

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2908967
CAS No.: 876712-94-6
M. Wt: 295.317
InChI Key: HCGNRCSJZSTSSB-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety and a 4-fluorophenyl group. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological and pharmaceutical applications. The benzimidazole group is known for its role in medicinal chemistry, particularly in enzyme inhibition, while the 4-fluorophenyl substituent enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNRCSJZSTSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the pyrrolidinone ring: This could be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could potentially modify the pyrrolidinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring might contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a): Yield: 52% (Method A) Properties: White solid with spectral data consistent with its structure .
  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (4b): Yield: 42% Properties: White powder; similar melting point and spectral data to 4a, indicating structural isostructurality .

Key Insight : Replacing the 4-fluorophenyl group with 4-chlorophenyl (4b) reduces synthetic yield by ~10%, likely due to differences in halogen reactivity. Both compounds retain comparable crystallinity and stability .

Hydroxyphenyl Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
    • Antioxidant Activity: 1.5× higher than ascorbic acid (DPPH assay) .
    • Structural Advantage: The hydroxyl group enhances radical scavenging via hydrogen bonding .

Modifications in Heterocyclic Moieties

Benzimidazole vs. Triazole/Thiazole Derivatives

  • 4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one :
    • Molecular Weight: 395.5 g/mol
    • Physicochemical Properties: Density = 1.19 g/cm³; pKa = 4.92 (predicted) .
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :
    • Crystallography: Triclinic, P̄1 symmetry; planar conformation except for one fluorophenyl group oriented perpendicularly .

Key Insight : Benzimidazole derivatives exhibit higher predicted pKa values (4.92 vs. ~3–4 for triazoles), suggesting enhanced solubility in physiological environments .

Biological Activity

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H13FN4O
  • Molecular Weight : 308.316 g/mol
  • CAS Number : 459137-97-4

The presence of a benzimidazole moiety combined with a fluorophenyl group contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • GABA-A Receptor Modulation : Research indicates that derivatives of benzimidazoles can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction can influence neurotransmission and has implications for neurological disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial and Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and viruses, suggesting potential applications in infectious disease treatment.

CompoundActivityReference
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-oneAntiviral against HCV
2-(4-fluorophenyl)-1H-benzo[d]imidazolePAM for GABA-A receptor

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are notable. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of many chronic diseases.

StudyFindings
Buckley et al. (2023)Identified IRAK4 inhibitors with good TNFα inhibition
Makovec et al. (2023)Suppressed IL-1β generation effectively

Case Study 1: GABA-A Receptor Modulation

In a study exploring the effects of benzimidazole derivatives on GABA-A receptors, researchers found that certain compounds exhibited enhanced metabolic stability compared to existing drugs like alpidem. The benzimidazole derivatives maintained a higher percentage of the parent compound after metabolic testing, indicating their potential as safer alternatives in pharmacotherapy .

Case Study 2: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested against various pathogens. One compound demonstrated over 50% reduction in viral load against Hepatitis C virus (HCV), highlighting the antiviral potential of this class of compounds .

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